molecular formula C19H17N3O4 B1395546 Ethyl 8-allyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 76360-63-9

Ethyl 8-allyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B1395546
CAS RN: 76360-63-9
M. Wt: 351.4 g/mol
InChI Key: CEEHFWSNEHHQPJ-UHFFFAOYSA-N
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Patent
US04255568

Procedure details

To 16.3 g. (0.057 mole) of 4-(2-propenylamino)-2-phenyl-5-pyrimidine carboxylic acid ethyl ester in diethyl ether was added 4.3 g. (0.029 mole) of ethyl malonyl chloride and then stirred 3 hours at room temperature. The reaction was then filtered and stripped to dryness and the residue was added to a solution of 1.3 g. (0.057 mole) of Na in ethanol and stirred at room temperature for 10 minutes. Water was added until the reaction became clear and then acidified with HCl. This solution was chilled in ice and the resulting solid was removed by filtration. Recrystallization from ethyl acetate gave 0.55 g. of title product with m.p. 174°-175° C.
Quantity
0.057 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.029 mol
Type
reactant
Reaction Step Two
[Compound]
Name
Na
Quantity
0.057 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6]1[C:7]([NH:18][CH2:19][CH:20]=[CH2:21])=[N:8][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:10][CH:11]=1)=[O:5])C.C([CH:24]([C:28](Cl)=[O:29])[C:25](Cl)=[O:26])C.O.Cl.[CH2:33]([O:35]CC)[CH3:34]>C(O)C>[CH2:33]([O:35][C:28]([C:24]1[C:25](=[O:26])[N:18]([CH2:19][CH:20]=[CH2:21])[C:7]2[N:8]=[C:9]([C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=3)[N:10]=[CH:11][C:6]=2[C:4]=1[OH:5])=[O:29])[CH3:34]

Inputs

Step One
Name
Quantity
0.057 mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)C1=CC=CC=C1)NCC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
0.029 mol
Type
reactant
Smiles
C(C)C(C(=O)Cl)C(=O)Cl
Step Three
Name
Na
Quantity
0.057 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was then filtered
ADDITION
Type
ADDITION
Details
the residue was added to a solution of 1.3 g
TEMPERATURE
Type
TEMPERATURE
Details
This solution was chilled in ice
CUSTOM
Type
CUSTOM
Details
the resulting solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate
CUSTOM
Type
CUSTOM
Details
gave 0.55 g

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(C2=C(N=C(N=C2)C2=CC=CC=C2)N(C1=O)CC=C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.